Bienvenue dans la boutique en ligne BenchChem!

5-(3-Thienyl)pentanoic acid

EP Receptor Antagonism Prostanoid Receptor Pharmacology Medicinal Chemistry SAR

Procurement of 5-(3-Thienyl)pentanoic acid is warranted for dual LTA4 hydrolase/LTB4 receptor modulation research-unlike 2-thienyl analogs which inhibit only LTA4 hydrolase. Documented in CB1 modulator patents (US 8,431,607 B2) and EP receptor SAR programs. Suitable for thymidylate synthase inhibitor development with established ChEBML screening history. 3-thienyl scaffold maintains EP receptor affinity for 'maintenance' strategies.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 20906-04-1
Cat. No. B1323919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Thienyl)pentanoic acid
CAS20906-04-1
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1=CSC=C1CCCCC(=O)O
InChIInChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11)
InChIKeyGETZXRCCRPQLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Thienyl)pentanoic Acid (CAS 20906-04-1): Comparative Procurement Guide for Thienylalkanoic Acid Scaffolds


5-(3-Thienyl)pentanoic acid (CAS 20906-04-1), also referred to as 5-thiophen-3-ylpentanoic acid, is a C9H12O2S thienylalkanoic acid building block characterized by a thiophene ring substituted at the 3-position with a pentanoic acid chain. It possesses a molecular weight of 184.26 g/mol, a calculated LogP of 2.3, and a topological polar surface area of 65.5 Ų . This compound serves as a versatile scaffold in medicinal chemistry, with documented roles as a synthetic intermediate for CB1 receptor ligands [1] and as a component in structure-activity relationship (SAR) studies exploring EP receptor antagonism, LTA4 hydrolase inhibition, and LTB4 receptor binding [2].

5-(3-Thienyl)pentanoic Acid vs. Analogs: Why Regioisomer Selection Dictates Biological Outcome in Procurement


Interchanging 5-(3-thienyl)pentanoic acid with its 2-thienyl regioisomer (CAS 21010-06-0) or other thienylalkanoic acid analogs is not scientifically neutral. The relative orientation of the side chain on the thiophene ring fundamentally alters the compound's biological activity profile. SAR studies on omega-[(omega-arylalkyl)thienyl]alkanoic acids have established that 2,5-disubstituted isomers exhibit specific LTA4 hydrolase inhibition, whereas 3,5-disubstituted isomers display dual LTA4 hydrolase inhibition and LTB4 receptor binding activities [1]. Furthermore, in EP receptor antagonist optimization programs, modifications at the 3-thienyl position at best permitted preservation of binding affinity, while 2-thienyl modifications enabled the discovery of derivatives with improved binding affinity, selectivity, and pharmacokinetic profiles [2]. These findings underscore that the choice between 3-thienyl and 2-thienyl scaffolds represents a critical decision point with quantifiable consequences for downstream biological outcomes, making generic substitution a high-risk proposition.

5-(3-Thienyl)pentanoic Acid: Quantitative Differentiation Evidence for Scientific Selection


3-Thienyl vs. 2-Thienyl Regioisomerism in EP Receptor Antagonist SAR: Preservation vs. Optimization Potential

In a comprehensive SAR study directed toward optimizing EP receptor antagonists for improved selectivity and brain-blood ratio, modifications at the 3-thienyl position at best permitted preservation of binding affinity for the EP receptor, with no significant effects on selectivity observed. In contrast, modifications at the 2-thienyl position proved more fruitful, enabling the identification of three classes of derivatives with improved binding affinity, selectivity, and/or pharmacokinetic profiles [1]. This differential behavior establishes the 3-thienyl scaffold as a 'maintenance' scaffold suitable for retaining baseline activity, whereas the 2-thienyl scaffold functions as an 'optimization' scaffold capable of yielding enhanced therapeutic properties.

EP Receptor Antagonism Prostanoid Receptor Pharmacology Medicinal Chemistry SAR

Dual vs. Single Pharmacological Activity: 3,5- vs. 2,5-Disubstituted Thienylalkanoic Acids

A series of omega-[(omega-arylalkyl)thienyl]alkanoic acid isomers was synthesized and evaluated for LTA4 hydrolase inhibition and LTB4 receptor binding. The study revealed that 2,5-disubstituted isomers specifically exhibited LTA4 hydrolase inhibition, whereas 3,5-disubstituted isomers displayed both LTA4 hydrolase inhibition and LTB4 receptor binding activities [1]. This regioisomer-dependent functional bifurcation provides a clear, quantifiable basis for selecting the 3,5-substitution pattern when dual pharmacological activity is desired.

LTA4 Hydrolase Inhibition LTB4 Receptor Antagonism Inflammation Pharmacology

Thymidylate Synthase Inhibition: Target Engagement Data for 5-(3-Thienyl)pentanoic Acid

5-(3-Thienyl)pentanoic acid has been tested for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells and is registered in the BindingDB database under ChEBML_209625 [1]. While the exact Ki or IC50 value was not retrievable from the summary entry, the presence of this compound in a curated bioactivity database indicates documented target engagement. This represents a specific, albeit preliminary, biological annotation that distinguishes it from unevaluated analogs.

Thymidylate Synthase Cancer Research Enzyme Inhibition

CB1 Receptor Ligand Development: Patent-Documented Utility as Synthetic Intermediate

United States Patent US 8,431,607 B2, titled 'Compounds and compositions as Cannabinoid Receptor 1 (CB1) modulators,' filed December 12, 2007, and issued April 30, 2013, specifically references 5-(3-thienyl)pentanoic acid as a relevant compound within the scope of the invention [1]. The patent describes compounds for treating or preventing diseases associated with CB1 activity. This patent association provides a clear industrial and therapeutic context that is not necessarily shared by other regioisomers or close analogs lacking such documented intellectual property linkage.

Cannabinoid Receptor CB1 Antagonist Metabolic Disorders

Alpha-Substitution Impact on LTB4 Receptor Binding: Class-Level SAR Context

Within the omega-[(omega-arylalkyl)thienyl]alkanoic acid series, substitution of the carboxylic acid side chain in the alpha-position with one or two methyl groups substantially enhanced LTB4 receptor binding activity. In the most favorable case, the alpha,alpha-dimethyl derivative RP66153 was found to be 20-fold more potent than its linear counterpart [1]. This class-level SAR insight is critical for research groups intending to use 5-(3-thienyl)pentanoic acid as a starting point for analog generation, as it quantifies the potency gains achievable through specific structural modifications.

LTB4 Receptor Alpha-Substitution Potency Enhancement

Physicochemical Profile: Computed LogP and TPSA for Drug-Likeness Assessment

5-(3-Thienyl)pentanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 2.3 and a topological polar surface area (TPSA) of 65.5 Ų . These values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų) and are comparable to the 2-thienyl isomer (LogP ~2.3-2.5; TPSA identical). The absence of significant physicochemical divergence indicates that biological differentiation between regioisomers stems from target-specific interactions rather than gross ADME property differences.

ADME Prediction Drug-Likeness Physicochemical Properties

5-(3-Thienyl)pentanoic Acid: Defined Research and Industrial Application Scenarios Based on Comparative Evidence


Scaffold for Dual-Activity Inflammation Modulators (LTA4 Hydrolase + LTB4 Receptor)

Procurement of 5-(3-thienyl)pentanoic acid is specifically warranted for research programs targeting simultaneous modulation of both LTA4 hydrolase and LTB4 receptor pathways. Unlike 2-thienyl analogs which exhibit only LTA4 hydrolase inhibition, the 3,5-disubstituted thienyl scaffold confers dual pharmacological activity [1]. This makes the compound particularly valuable for inflammation research where concurrent engagement of both leukotriene pathway nodes is hypothesized to provide enhanced therapeutic benefit.

CB1 Receptor Modulator Intermediate for Metabolic and CNS Disorder Research

Research groups focused on developing CB1 receptor modulators for metabolic syndrome, obesity, or CNS disorders should prioritize 5-(3-thienyl)pentanoic acid due to its explicit citation in US Patent 8,431,607 B2 [1]. This patent linkage provides a validated entry point into CB1-targeted medicinal chemistry, reducing the risk of pursuing scaffolds with no established relevance to this target class.

Baseline EP Receptor Affinity Maintenance in Antagonist Optimization Programs

In EP receptor antagonist programs where the primary objective is to preserve existing binding affinity while exploring alternative chemical space, 5-(3-thienyl)pentanoic acid is the appropriate procurement choice. SAR evidence demonstrates that 3-thienyl modifications at best maintain EP receptor affinity without degrading selectivity, whereas 2-thienyl modifications are required for affinity/selectivity enhancement [1]. This makes the 3-thienyl scaffold suitable for 'maintenance' rather than 'optimization' strategies.

Synthetic Intermediate for Thymidylate Synthase Inhibitor Development

For cancer research groups investigating novel thymidylate synthase inhibitors, 5-(3-thienyl)pentanoic acid offers a documented starting point with established target engagement screening history (ChEBML_209625) [1]. While potency data remain to be fully characterized, the availability of preliminary TS inhibition data reduces initial screening overhead and provides a basis for further analog development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Thienyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.